2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole
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Overview
Description
2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom attached to a silole ring, which is a five-membered ring containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole typically involves the bromination of 1,1-dimethyl-2,5-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of silole derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various silole derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized silole compounds with different functional groups.
Reduction Products: Reduced silole derivatives with altered substituents.
Scientific Research Applications
2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in the study of silicon-containing heterocycles.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1-Dimethyl-2,5-dihydro-1H-silole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Chloro-1,1-dimethyl-2,5-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-1,1-dimethyl-2,5-dihydro-1H-silole:
Uniqueness: 2-Bromo-1,1-dimethyl-2,5-dihydro-1H-silole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
50694-33-2 |
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Molecular Formula |
C6H11BrSi |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-bromo-1,1-dimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C6H11BrSi/c1-8(2)5-3-4-6(8)7/h3-4,6H,5H2,1-2H3 |
InChI Key |
NOEOYTYTMHICAL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC=CC1Br)C |
Origin of Product |
United States |
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